![molecular formula C20H20FN3O4 B4394035 3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B4394035.png)
3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves multi-step reactions starting from various phenyl/aryl/aralkyl/heterocyclic organic acids, converting them into esters, hydrazides, and subsequently, oxadiazole derivatives through cyclization reactions. These processes often utilize reagents like N,N-dimethylformamide (DMF) and sodium hydride (NaH) under specific conditions to achieve the desired oxadiazole cores (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of newly synthesized oxadiazole derivatives is confirmed using various spectroscopic methods, including NMR (1H-NMR, 13C-NMR), IR, and mass spectrometry. These techniques provide detailed insights into the chemical structure, confirming the presence of the oxadiazole ring and substituent groups (Manolov, Ivanov, & Bojilov, 2021).
Chemical Reactions and Properties
Oxadiazole derivatives are involved in various chemical reactions, demonstrating a range of biological activities. The presence of the oxadiazole core contributes to their reactivity, allowing further functionalization or interaction with biological targets. The chemical properties are influenced by the substituents on the oxadiazole ring, which can be tailored to achieve desired reactivity or biological activity (Taha, Ismail, Imran, & Khan, 2014).
properties
IUPAC Name |
3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-3-27-16-9-8-13(12-17(16)26-2)20-23-19(28-24-20)11-10-18(25)22-15-7-5-4-6-14(15)21/h4-9,12H,3,10-11H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERBADPJXXEWMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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